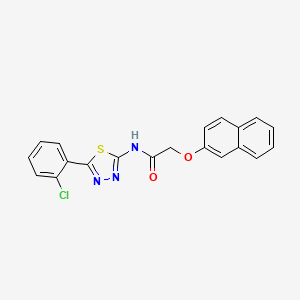

N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide

Description

N-(5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide is a synthetic heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 2-position with a 2-chlorophenyl group and an acetamide linker terminating in a naphthalen-2-yloxy moiety. Its molecular formula is C₂₁H₁₆ClN₃O₂S, with a molecular weight of 409.89 g/mol (calculated).

Properties

IUPAC Name |

N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-naphthalen-2-yloxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN3O2S/c21-17-8-4-3-7-16(17)19-23-24-20(27-19)22-18(25)12-26-15-10-9-13-5-1-2-6-14(13)11-15/h1-11H,12H2,(H,22,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZBULRRCWOOHJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OCC(=O)NC3=NN=C(S3)C4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide typically involves the following steps:

Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

Substitution Reactions: The chlorophenyl and naphthalen-2-yloxy groups are introduced through nucleophilic substitution reactions using suitable halogenated precursors.

Amidation: The final step involves the formation of the acetamide linkage through amidation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the nitro or carbonyl groups, if present, leading to the formation of amines or alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogenated compounds, Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Medicinal Chemistry: It may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.

Agriculture: The compound could be used as a pesticide or herbicide due to its potential biological activity.

Materials Science: It may be utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide depends on its specific biological target. For example, if it acts as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds are categorized based on modifications to the thiadiazole core, acetamide linker, or aromatic substituents. Key comparisons include:

Structural Analogues with Modified Aromatic Substituents

- N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e): Substituents: 4-Chlorobenzylthio group at thiadiazole, isopropyl-methylphenoxy at acetamide. Physical Properties: Yield 74%, m.p. 132–134°C.

N-(5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-((benzimidazol-2-yl)thio)acetamide (4e) :

Analogues with Naphthalene-Based Substituents

- 2-(Naphthalen-2-yloxy)-N-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)methyl)acetamide (Compound 89): Substituents: Naphthalen-2-yloxy group retained; phenylamino replaces 2-chlorophenyl. Bioactivity: Exhibited anti-HIV-1 activity (EC₅₀ = 0.96 µg/mL), highlighting the pharmacological relevance of the naphthalene moiety .

N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) :

Analogues with Thioether Modifications

- 2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(3-chlorophenyl)acetamide :

Data Tables: Comparative Analysis

Research Findings and Functional Insights

- Antiviral Potential: Compound 89 (naphthalen-2-yloxy derivative) demonstrated anti-HIV activity, suggesting the target compound’s naphthalene group may confer similar bioactivity .

- Anticancer Activity : Analogues like N-(5-(benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide inhibited tyrosine kinases (Abl/Src), indicating the thiadiazole-acetamide scaffold’s versatility in targeting enzymes .

- Structural Stability : Thioether-linked analogues (e.g., 5e, 4e) showed higher melting points (>130°C), suggesting enhanced crystallinity compared to ether-linked derivatives .

Biological Activity

N-(5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(naphthalen-2-yloxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antiviral applications. This article explores the biological activity of this compound, focusing on its cytotoxic effects, structure-activity relationships, and relevant case studies.

- Molecular Formula : C14H10ClN3OS2

- Molecular Weight : 335.83 g/mol

- CAS Number : 476459-68-4

Anticancer Activity

Numerous studies have evaluated the anticancer properties of thiadiazole derivatives, including the target compound. The following table summarizes key findings regarding its cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.28 | |

| HepG2 (Liver Cancer) | 0.52 | |

| A549 (Lung Cancer) | 0.35 |

The compound has shown promising results in inhibiting the growth of breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines. The IC50 values indicate that it exhibits potent cytotoxicity, comparable to established chemotherapeutic agents like 5-Fluorouracil.

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Induction of apoptosis in cancer cells.

- Inhibition of tubulin polymerization, disrupting the mitotic spindle formation during cell division .

Docking studies have suggested a strong binding affinity to tubulin, which is critical for its cytotoxic activity .

Structure-Activity Relationship (SAR)

The biological activity of thiadiazole derivatives is highly influenced by their structural components. Modifications at specific positions can enhance or diminish their efficacy:

- Chlorophenyl Group : The presence of a chlorophenyl moiety significantly contributes to the compound's lipophilicity and biological activity.

- Acetamide Linker : The acetamide group has been shown to improve solubility and stability, enhancing overall bioavailability .

Study on Antiviral Activity

A recent study highlighted the potential antiviral properties of related thiadiazole compounds against Hepatitis C Virus (HCV). While specific data on this compound is limited, compounds with similar structures have demonstrated significant inhibition of viral replication .

In Vivo Studies

In vivo studies are necessary to confirm the efficacy observed in vitro. Preliminary animal model studies are ongoing to assess the therapeutic potential and safety profile of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.